The compound is cataloged under the CAS number 383129-64-4 and can be found in various chemical databases such as PubChem and ChemBK. Its classification falls under organic compounds, specifically heterocycles due to the azepane ring, and it may also be categorized within pharmaceutical chemistry due to its potential applications in drug development .
The synthesis of 2-(5-Chloro-2-methoxyphenyl)azepane typically involves the reaction of 5-chloro-2-methoxyaniline with azepane-1-carboxylic acid chloride. The following steps outline a common synthetic route:
This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .
The molecular structure of 2-(5-Chloro-2-methoxyphenyl)azepane features:
InChI=1S/C13H18ClNO/c1-14-11-6-5-10(15)9-12(11)16-13(17)8-4-2-3-7-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,17)
The structural integrity and arrangement of these functional groups contribute significantly to its reactivity and potential interactions in biological systems .
2-(5-Chloro-2-methoxyphenyl)azepane can participate in several chemical reactions:
The products formed from these reactions include derivatives such as N-(5-hydroxy-2-methoxyphenyl)azepane and N-(5-chloro-2-methoxyphenyl)azepane-1-amine .
The mechanism of action for 2-(5-Chloro-2-methoxyphenyl)azepane remains largely dependent on its interactions with biological targets, which may include receptors or enzymes relevant to pharmacological activity.
Further studies are needed to elucidate specific pathways and interactions at a molecular level .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 239.74 g/mol |
Flash Point | Approximately |
Solubility | Not specified |
Melting Point | Not available |
These properties indicate that the compound may exhibit stability under standard laboratory conditions but requires specific handling procedures due to its chemical nature .
The applications of 2-(5-Chloro-2-methoxyphenyl)azepane span several fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2